

Fenbutatin Oxide-d30: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fenbutatin oxide-d30	
Cat. No.:	B12426267	Get Quote

An in-depth examination of the properties, analytical methodologies, and toxicological profile of the organotin acaricide, Fenbutatin oxide, with a focus on its deuterated analogue, **Fenbutatin oxide-d30**.

This technical guide provides a comprehensive overview of **Fenbutatin oxide-d30**, a deuterated form of the organotin pesticide Fenbutatin oxide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, analytical methods for its detection, and insights into its mechanism of action and toxicological pathways. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this compound in a research setting.

Core Compound Identification

Fenbutatin oxide-d30 serves as a labeled internal standard for the quantitative analysis of Fenbutatin oxide in various matrices. The deuteration provides a distinct mass signature for mass spectrometry-based detection methods, ensuring high accuracy and precision.



Parameter	Value	Source
Compound Name	Fenbutatin Oxide-d30	N/A
CAS Number	13356-08-6 (unlabeled)	N/A
Molecular Formula	C60H48D30OSn2	[1][2]
Molecular Weight	1082.87 g/mol	[1][2]
Synonyms	Bis[tri(2-methyl-2- phenylpropyl)tin] Oxide-d30, Hexakis(2-methyl-2- phenylpropyl)distannoxane- d30	[2]

Toxicological Profile and Mechanism of Action

Fenbutatin oxide is a non-systemic acaricide with contact and stomach action. Its primary mechanism of action is the inhibition of mitochondrial ATP synthase, which disrupts cellular respiration in the target mites.[3][4] Organotin compounds, including Fenbutatin oxide, are known to induce toxic effects in mammals, primarily through the induction of apoptosis. This process is initiated by the disruption of intracellular calcium homeostasis and mitochondrial function.[1][5]

The toxicological pathway of organotins typically involves the following key events:

- Increased Intracellular Calcium ([Ca²+]i): Organotins can cause a rapid increase in cytosolic calcium concentrations.[1]
- Mitochondrial Stress: The elevated calcium levels, along with direct interactions of the organotin compound with the mitochondria, lead to mitochondrial dysfunction.
- Reactive Oxygen Species (ROS) Generation: This mitochondrial stress results in the overproduction of reactive oxygen species.[1]
- Cytochrome c Release: Damage to the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[1]

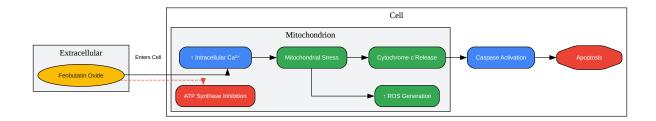




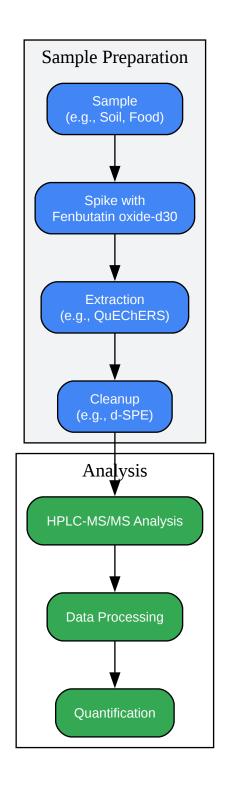


- Caspase Activation: Cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3).[1]
- Apoptosis: The activated caspases orchestrate the dismantling of the cell, resulting in programmed cell death or apoptosis.[1]









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